molecular formula C23H27N5O B12508984 [1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone

[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B12508984
M. Wt: 389.5 g/mol
InChI Key: VUBMUUYQQQPERH-UHFFFAOYSA-N
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Description

[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a triazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the piperazine moiety via nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl rings.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the triazole ring could produce a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, [1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one]
  • [4-(4-bromophenyl)piperazin-1-yl]methanone
  • [1,3-diphenyl-1H-pyrazol-4-yl]methylene

Uniqueness

Compared to similar compounds, [1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone stands out due to its unique combination of a triazole ring and a piperazine ring. This structural feature allows for a broader range of chemical reactions and potential applications. Additionally, the presence of multiple functional groups provides opportunities for further modification and optimization in various research and industrial contexts.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27N5O/c1-16-6-5-7-20(14-16)26-10-12-27(13-11-26)23(29)22-19(4)28(25-24-22)21-9-8-17(2)18(3)15-21/h5-9,14-15H,10-13H2,1-4H3

InChI Key

VUBMUUYQQQPERH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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